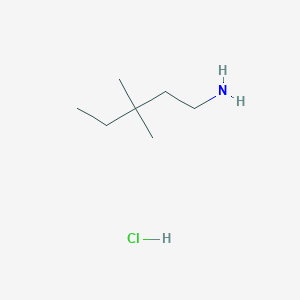
3,3-Dimethylpentan-1-amine hydrochloride
Descripción general
Descripción
3,3-Dimethylpentan-1-amine hydrochloride is a chemical compound with the molecular formula C7H18ClN . It has a molecular weight of 151.68 and is typically found in a powder form .
Molecular Structure Analysis
The molecular structure of 3,3-Dimethylpentan-1-amine hydrochloride consists of a pentane chain with two methyl groups attached to the third carbon atom and an amine group attached to the first carbon atom . The hydrochloride indicates that the compound forms a salt with hydrochloric acid, which likely involves the nitrogen atom of the amine group .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthetic Chemistry : 3,3-Dimethylpentan-1-amine hydrochloride is involved in the synthesis of various complex molecules. For instance, it has been used in the productive synthesis of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine, showcasing its role in creating structurally unique compounds (Kozhushkov et al., 2010).
Crystallography and Conformational Analysis : Research includes the synthesis and structural analysis of amides derived from various amine compounds, such as 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-amine, which involves understanding the crystal structure and conformation of related hydrochloride compounds (Fernández et al., 1995).
Bioconjugation Mechanisms : Studies focus on understanding the mechanism of amide formation by carbodiimide in aqueous media, using compounds like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride. This research is significant for bioconjugation processes in chemical biology (Nakajima & Ikada, 1995).
Pharmaceutical Applications
Antineoplastic Agents : The compound plays a role in the synthesis of antineoplastic agents, such as the synthesis and biological evaluation of various amine hydrochlorides which have shown potential in cancer cell growth inhibition (Pettit et al., 2003).
Drug Development and Characterization : Research includes the generation of a structurally diverse library of compounds using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, highlighting its importance in drug development and molecular characterization (Roman, 2013).
Microencapsulation Applications : The compound has been used in the synthesis of alginate derivatives for microencapsulation, such as the microencapsulation of λ-cyhalothrin, demonstrating its potential in controlled drug delivery systems (Yang, Ren & Xie, 2011).
Physicochemical Properties and Analysis
Physical Properties Study : Research on the density, speed of sound, viscosity, and surface tension of amine solutions, including 3-dimethylamino-1-propylamine, contributes to understanding the physicochemical properties of these compounds in different environments (Blanco et al., 2017).
Theoretical and Experimental Studies : Studies like the exploration of properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (AMINE DIMEDONE) using DFT/TD-DFT provide insights into the theoretical and experimental aspects of similar amine compounds (Fatima et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands, forearms, and face thoroughly after handling .
Propiedades
IUPAC Name |
3,3-dimethylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-4-7(2,3)5-6-8;/h4-6,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFZQTIWUWAHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylpentan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



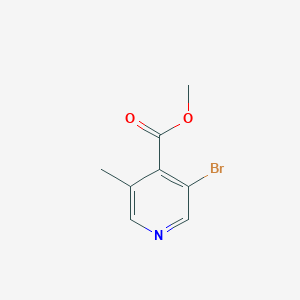
![{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid](/img/structure/B1435743.png)


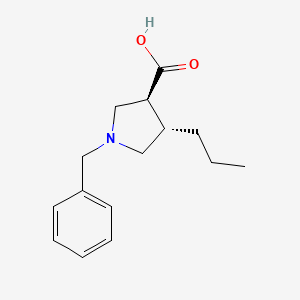
![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1435752.png)
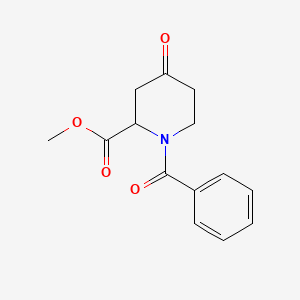


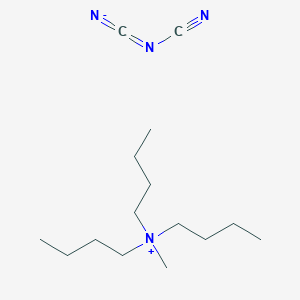
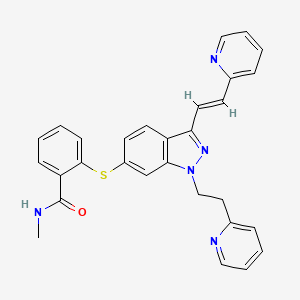
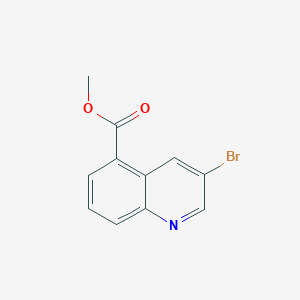

![3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate](/img/structure/B1435764.png)